3,4-O-(Diethylmethylidene)ShikimicAcidEthylEsterAcetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-O-(Diethylmethylidene)ShikimicAcidEthylEsterAcetate is a complex organic compound with the molecular formula C16H24O6. It is known for its unique structure, which includes a diethylmethylidene group attached to shikimic acid ethyl ester and acetate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-O-(Diethylmethylidene)ShikimicAcidEthylEsterAcetate typically involves multiple steps, starting from shikimic acid. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of shikimic acid are protected using diethylmethylidene to form a protected intermediate.
Esterification: The protected intermediate undergoes esterification with ethanol to form the ethyl ester.
Acetylation: The final step involves acetylation of the hydroxyl group to form the acetate derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3,4-O-(Diethylmethylidene)ShikimicAcidEthylEsterAcetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3,4-O-(Diethylmethylidene)ShikimicAcidEthylEsterAcetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3,4-O-(Diethylmethylidene)ShikimicAcidEthylEsterAcetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Shikimic Acid: The parent compound, known for its role in the biosynthesis of aromatic amino acids.
Ethyl Shikimate: A simpler ester derivative of shikimic acid.
Acetyl Shikimate: Another derivative with an acetyl group attached
Uniqueness
3,4-O-(Diethylmethylidene)ShikimicAcidEthylEsterAcetate is unique due to its diethylmethylidene protection, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in synthetic chemistry and a subject of interest in various research fields .
Properties
Molecular Formula |
C16H24O6 |
---|---|
Molecular Weight |
312.36 g/mol |
IUPAC Name |
ethyl 7-acetyloxy-2,2-diethyl-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C16H24O6/c1-5-16(6-2)21-13-9-11(15(18)19-7-3)8-12(14(13)22-16)20-10(4)17/h9,12-14H,5-8H2,1-4H3 |
InChI Key |
QENYSLPASZHIPE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OC2C=C(CC(C2O1)OC(=O)C)C(=O)OCC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.